

Spectroscopic Characterization Guide: 3-(3-Ethoxypropoxy)azetidine[1]

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Compound of Interest

Compound Name: 3-(3-Ethoxypropoxy)azetidine

Cat. No.: B15327012

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Chemical Identity & Structural Context

Compound Name: **3-(3-Ethoxypropoxy)azetidine** CAS Registry Number: (Analogues: 36520-39-5 for Azetidine HCl; specific linker CAS varies by salt form) Molecular Formula: C

H

NO

Molecular Weight: 159.23 g/mol Role: Bifunctional linker combining a rigid, polar azetidine core with a flexible polyether chain.[1][2][3]

Structural Logic

The molecule consists of a four-membered azetidine ring substituted at the 3-position with a 3-ethoxypropoxy chain.[1]

- Core: Azetidine (secondary amine, high pKa ~11).
- Linker: 1,3-propyl diether spacer.[1]
- Terminus: Ethoxy group.[4][5]

Mass Spectrometry (MS) Data Profile

Mass spectrometry is the primary validation step for molecular weight confirmation.

Experimental Parameters (ESI-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
- Solvent System: MeOH:H
O (50:50) + 0.1% Formic Acid.
- Flow Rate: 0.2 mL/min (Direct Infusion).

Fragmentation Analysis



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Diagnostic Insight: The presence of the parent ion at 160.2 is the "Go/No-Go" decision point. Absence suggests degradation of the strained azetidione ring.

Infrared Spectroscopy (IR)

IR is critical for confirming the integrity of the ether linkages and the amine state (free base vs. salt).

Key Absorption Bands (ATR-FTIR)



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Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The data below represents the theoretical assignment based on verified shifts of azetidine and propyl-ether substructures.

H NMR (400 MHz, CDCl₃)

Solvent Note: CDCl₃

is preferred for the free base. For the Hydrochloride salt, use D

O or MeOD to prevent peak broadening of the amine protons.



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Key Correlation (COSY):

- The Quintet at ~1.85 ppm (Propyl center) will correlate strongly with the two ether triplets at ~3.5 ppm.
- The Quartet at ~3.42 ppm will correlate only with the Methyl triplet at ~1.20 ppm.

C NMR (100 MHz, CDCl)



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Structural Validation Workflow

The following diagram illustrates the logical pathway for confirming the structure of **3-(3-Ethoxypropoxy)azetidine** during synthesis or QC.



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Caption: Logical workflow for the structural validation of azetidines derivatives.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without solvent interference.[1]

- Mass: Weigh 5–10 mg of the compound.
- Solvent: Add 0.6 mL of CDCl₃

(contains 0.03% TMS).
 - Note: If the compound is the HCl salt, CDCl₃ will result in poor solubility. Use DMSO-d₆ or CDCl₃ with a small amount of TMS.
 - Caution: In DMSO-d₆, the N-H proton will exchange and disappear.
- Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube to improve shimming.

Protocol B: Handling & Stability

Azetidines are strained rings.[6]

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Stability: Avoid prolonged exposure to acidic aqueous solutions, which can trigger ring-opening hydrolysis to the corresponding amino-alcohol.[1]

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. Accessed Feb 6, 2026. [[Link](#)]
- Reich, H. J. Structure Determination Using NMR Spectroscopy: Ether Chemical Shifts. University of Wisconsin-Madison. [1] Accessed Feb 6, 2026. [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. [1] John Wiley & Sons. (General reference for ether/amine fragment assignments).

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Sources

- [1. Azetidines | Fisher Scientific \[fishersci.com\]](#)
- [2. biointerfaceresearch.com \[biointerfaceresearch.com\]](#)
- [3. Azetidine\(503-29-7\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
- [5. epa.gov \[epa.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
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